molecular formula C14H7FN4O B8309899 3-(2-Pyridyl)-5-(5-cyano-2-fluorophenyl)-1,2,4-oxadiazole

3-(2-Pyridyl)-5-(5-cyano-2-fluorophenyl)-1,2,4-oxadiazole

Cat. No. B8309899
M. Wt: 266.23 g/mol
InChI Key: XSSZLJOBDAUFAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06660753B2

Procedure details

In a similar fashion, 5-cyano-2-fluorobenzoyl chloride was prepared from 5-cyano-2-fluorobenzoic acid (185 mg, 1.12 mmol). Treatment of the acid chloride with pyrid-2-ylamidoxime (1.153 g, 1.12 mmol) and triethylamine (340 mg, 3.36 mmol) in dichloromethane (3 mL), followed by heating in dimethylformamide (2 mL) at 120° C. for 16 hours, afforded 17 mg (6%) of 3-(2-pyridyl)-5-(5-cyano-2-fluorophenyl)-1,2,4-oxadiazole.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
185 mg
Type
reactant
Reaction Step One
[Compound]
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
pyrid-2-ylamidoxime
Quantity
1.153 g
Type
reactant
Reaction Step Three
Quantity
340 mg
Type
reactant
Reaction Step Four
Quantity
2 mL
Type
reactant
Reaction Step Five
Quantity
3 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:4]=[CH:5][C:6]([F:12])=[C:7]([CH:11]=1)C(Cl)=O)#[N:2].[C:13]([C:15]1C=CC(F)=[C:19]([CH:23]=1)[C:20](O)=O)#[N:14].C([N:27](CC)CC)C.[CH3:32][N:33](C)[CH:34]=[O:35]>ClCCl>[N:14]1[CH:13]=[CH:15][CH:23]=[CH:19][C:20]=1[C:32]1[N:33]=[C:34]([C:7]2[CH:11]=[C:3]([C:1]#[N:2])[CH:4]=[CH:5][C:6]=2[F:12])[O:35][N:27]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)C=1C=CC(=C(C(=O)Cl)C1)F
Name
Quantity
185 mg
Type
reactant
Smiles
C(#N)C=1C=CC(=C(C(=O)O)C1)F
Step Two
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
pyrid-2-ylamidoxime
Quantity
1.153 g
Type
reactant
Smiles
Step Four
Name
Quantity
340 mg
Type
reactant
Smiles
C(C)N(CC)CC
Step Five
Name
Quantity
2 mL
Type
reactant
Smiles
CN(C=O)C
Step Six
Name
Quantity
3 mL
Type
solvent
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N1=C(C=CC=C1)C1=NOC(=N1)C1=C(C=CC(=C1)C#N)F
Measurements
Type Value Analysis
AMOUNT: MASS 17 mg
YIELD: PERCENTYIELD 6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.